

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis with Atuveciclib

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Compound of Interest

Compound Name: BAY1143572

Cat. No.: B1191584

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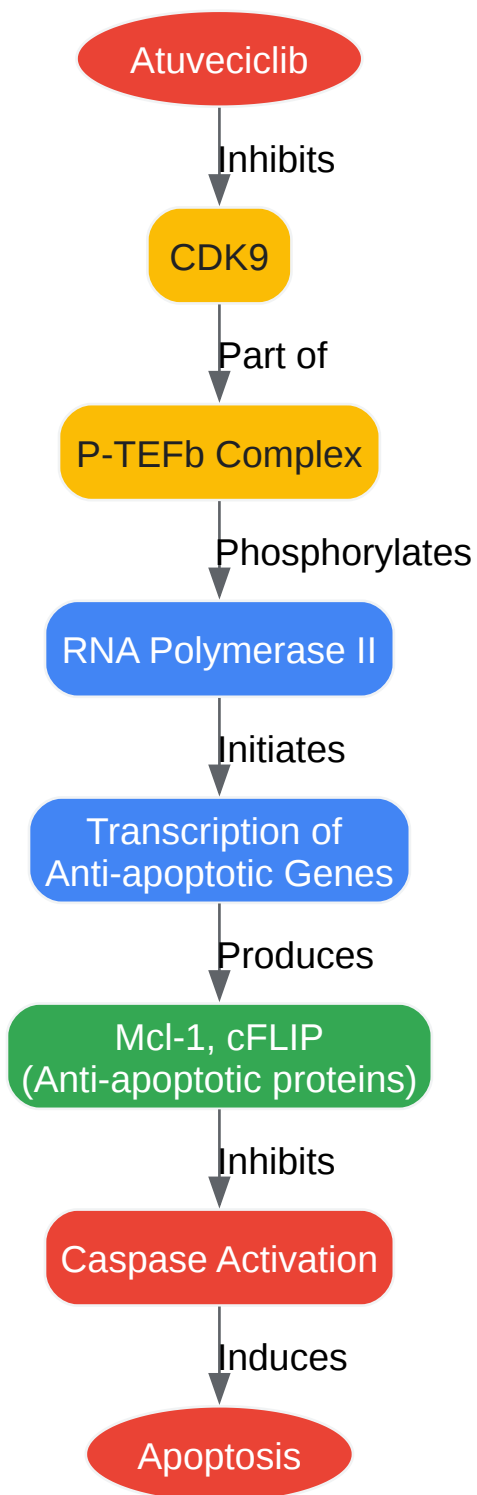
Introduction

Atuveciclib (formerly BAY 1143572) is a potent and highly selective oral inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which plays a crucial role in the regulation of gene transcription.[2] By inhibiting CDK9, Atuveciclib effectively downregulates the expression of anti-apoptotic proteins, such as Mcl-1 and cFLIP, thereby inducing apoptosis in cancer cells.[3] This makes Atuveciclib a promising therapeutic agent in oncology. This document provides a detailed protocol for the analysis of Atuveciclib-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Mechanism of Action of Atuveciclib in Inducing Apoptosis

Atuveciclib functions by targeting the CDK9/cyclin T1 kinase complex, a key regulator of transcriptional elongation. Inhibition of CDK9 by Atuveciclib leads to a reduction in the phosphorylation of the C-terminal domain of RNA Polymerase II, which in turn suppresses the transcription of short-lived anti-apoptotic proteins, including Mcl-1 and cFLIP.[3] The downregulation of these proteins sensitizes cancer cells to apoptotic stimuli and can directly trigger the apoptotic cascade. This process involves the activation of caspases, which are the

central executioners of apoptosis. The mechanism of Atuveciclib-induced apoptosis makes it a valuable agent for investigation in various cancer models.



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Atuveciclib's Mechanism of Apoptosis Induction.

Data Presentation

The following table summarizes the quantitative data on the induction of apoptosis by Atuveciclib in triple-negative breast cancer (TNBC) cell lines, as determined by Annexin V/PI flow cytometry. The data is presented as a fold change in the percentage of apoptotic cells (Annexin V positive and Annexin V/PI double positive) compared to a vehicle control.

Cell Line	Atuveciclib Concentration (μM)	Fold Change in Apoptotic Cells (Mean ± SEM)
MDA-MB-231	0.1	~1.5 ± 0.2
	0.5	~2.5 ± 0.3
	1.0	~3.5 ± 0.4
MDA-MB-453	0.1	~1.8 ± 0.25
	0.5	~3.0 ± 0.4
	1.0	~4.5 ± 0.5

Data is estimated from graphical representations in the cited literature and is for illustrative purposes.[4]

Experimental Protocols

Protocol for Flow Cytometry Analysis of Apoptosis using Annexin V and Propidium Iodide

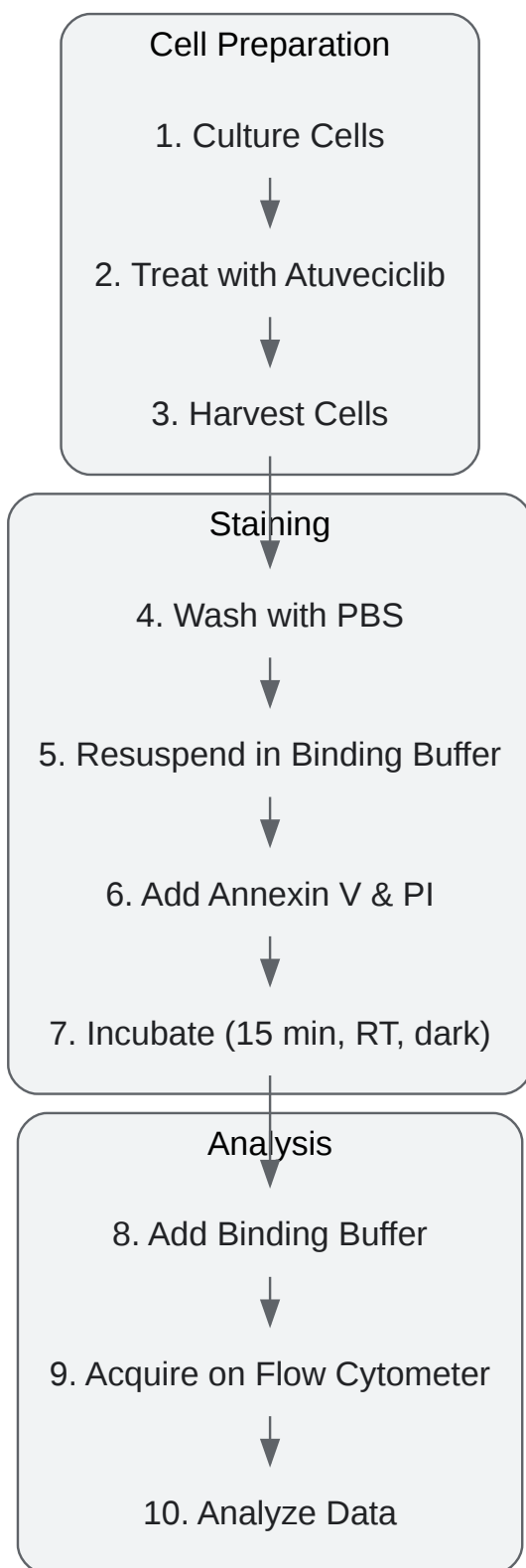
This protocol outlines the steps for staining cells treated with Atuveciclib with Annexin V and Propidium Iodide (PI) for analysis by flow cytometry. This method allows for the differentiation between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), and late apoptotic or necrotic cells (Annexin V+ and PI+).

Materials:

- Atuveciclib

- Cell culture medium
- Phosphate-Buffered Saline (PBS)
- Annexin V-FITC (or other fluorochrome conjugate)
- Propidium Iodide (PI) staining solution
- 10X Annexin V Binding Buffer (0.1 M Hepes/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl₂)
- Flow cytometer

Experimental Workflow:



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Workflow for Apoptosis Analysis by Flow Cytometry.

Procedure:

- **Cell Seeding and Treatment:**
 - Seed cells at an appropriate density in multi-well plates or flasks to ensure they are in the logarithmic growth phase at the time of treatment.
 - Treat cells with the desired concentrations of Atuveciclib or a vehicle control (e.g., DMSO) for the specified duration (e.g., 24, 48, or 72 hours).
- **Cell Harvesting:**
 - For adherent cells, gently detach the cells using a non-enzymatic cell dissociation solution or gentle trypsinization. Collect the culture medium as it may contain apoptotic cells that have detached.
 - For suspension cells, collect the cells directly.
 - Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
- **Washing:**
 - Wash the cells twice with cold PBS to remove any residual medium. Centrifuge at 300 x g for 5 minutes after each wash and discard the supernatant.
- **Staining:**
 - Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
 - Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1×10^6 cells/mL.
 - To 100 μ L of the cell suspension, add 5 μ L of Annexin V-FITC and 5 μ L of PI staining solution.
 - Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- **Flow Cytometry Analysis:**

- After incubation, add 400 μ L of 1X Annexin V Binding Buffer to each tube.
- Analyze the samples on a flow cytometer within one hour of staining.
- Use appropriate controls, including unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI, to set up compensation and gates.
- Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.
- Data Analysis:
 - Gate the cell population based on forward and side scatter to exclude debris.
 - Create a quadrant plot of Annexin V-FITC fluorescence (x-axis) versus PI fluorescence (y-axis).
 - Quantify the percentage of cells in each quadrant:
 - Lower-left quadrant (Annexin V-/PI-): Viable cells
 - Lower-right quadrant (Annexin V+/PI-): Early apoptotic cells
 - Upper-right quadrant (Annexin V+/PI+): Late apoptotic/necrotic cells
 - Upper-left quadrant (Annexin V-/PI+): Necrotic cells (should be a minor population in apoptosis studies)

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